molecular formula C30H24O6P2 B118176 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) CAS No. 145214-59-1

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Cat. No. B118176
M. Wt: 542.5 g/mol
InChI Key: ABGYJVGTLXSMBM-UHFFFAOYSA-N
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Description

The compound is a type of chiral phosphine ligand . These types of compounds are often used in enantioselective synthesis, which is a key process in the production of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of axially dissymmetric diphosphines in the biphenyl series. These ligands, including MeO-BIPHEP, are essential in various chemical reactions due to their ability to induce enantioselectivity (Schmid et al., 1991).
  • (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), also known as MeO-BIPHEP, can act as a six-electron donor in various metal complexes, demonstrating a unique coordination chemistry useful in organometallic synthesis (Feiken et al., 1997).

Catalysis

  • The compound has been used in Rh(I)-catalyzed asymmetric hydrogenation of prochiral olefins, showing high efficiency and enantioselectivity, which is significant in the synthesis of chiral molecules (Miyashita et al., 1989).
  • It also plays a role in the enantioselective hydrogenation of pyrones, serving as a ligand in ruthenium complexes. This application is crucial in asymmetric synthesis (Currao et al., 1996).
  • In palladium catalysis, it has been used to control regio- and stereochemistry in copolymerization processes, demonstrating its utility in polymer chemistry (Bronco & Consiglio, 1996).

Structural and Mechanistic Insights

  • Studies involving MeO-BIPHEP have provided insights into the coordination behavior of biaryl double bonds, contributing to a deeper understanding of molecular interactions in metal complexes (Feiken et al., 1997).
  • Research on its use in ruthenium complexes has helped elucidate the structures of chiral five-coordinate bis-phosphine ruthenium-hydride complexes, advancing knowledge in organometallic chemistry (Currao et al., 1996).

Development of New Ligands

  • Efforts have been made to synthesize new optically active ligands based on the MeO-BIPHEP structure, showcasing the ongoing innovation in ligand design for asymmetric catalysis (Menglin et al., 2006).

properties

IUPAC Name

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYJVGTLXSMBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571223
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

CAS RN

145214-59-1, 145214-57-9
Record name 1,1′-[(1S)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-furanylphosphine]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis(di-2-furylphosphine)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (S)-(-)-2,2'-Bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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